

Physical characteristics of 5-m-Tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-m-Tolyl-2H-pyrazol-3-ylamine**

Cat. No.: **B346378**

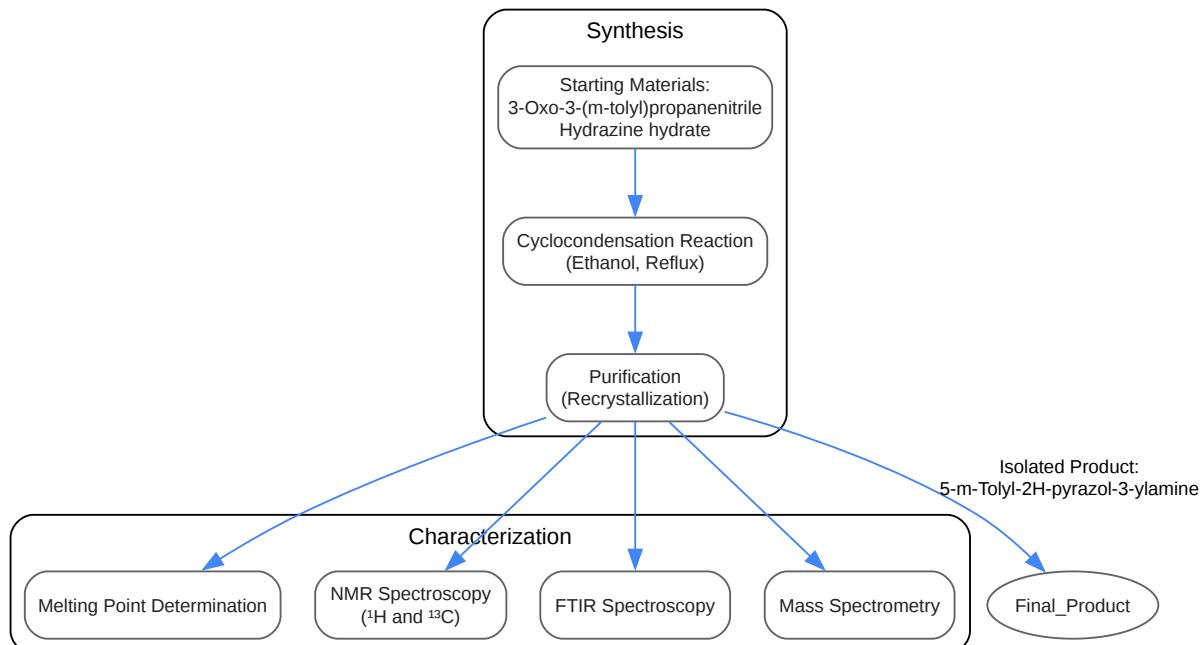
[Get Quote](#)

An In-depth Technical Guide to the Physical Characteristics of **5-m-Tolyl-2H-pyrazol-3-ylamine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-m-Tolyl-2H-pyrazol-3-ylamine, also identified by its synonym 3-(3-Methylphenyl)-1H-pyrazol-5-amine, is a heterocyclic organic compound. With the CAS Number 80568-96-3, this molecule is a valuable building block in medicinal chemistry and agrochemical research.[\[1\]](#) Its pyrazole core is a common scaffold in a variety of biologically active compounds, and the presence of the m-tolyl group and an amino group provides sites for further chemical modifications. This guide provides a comprehensive overview of the known physical characteristics of **5-m-Tolyl-2H-pyrazol-3-ylamine**, along with detailed experimental protocols for its synthesis and characterization.


Physical and Chemical Properties

The physical and chemical properties of **5-m-Tolyl-2H-pyrazol-3-ylamine** are summarized in the table below. While some data for this specific compound are available, other properties are estimated based on closely related pyrazole derivatives.

Property	Value	Source/Reference
Molecular Formula	$C_{10}H_{11}N_3$	[1]
Molecular Weight	173.22 g/mol	[1]
Appearance	Light brown powder	[1]
Melting Point	73-79 °C	[1]
Boiling Point	Estimated >300 °C (Decomposes)	Based on similar pyrazole derivatives. Specific data not available.
Solubility	Soluble in methanol, ethanol, and acetone. [2] Limited solubility in water. [2]	General solubility of pyrazole derivatives.
Purity	≥ 95%	[1]

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of **5-m-Tolyl-2H-pyrazol-3-ylamine** is outlined in the diagram below. This process involves the synthesis of the compound from commercially available starting materials, followed by purification and comprehensive characterization to confirm its identity and purity.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of **5-m-Tolyl-2H-pyrazol-3-ylamine**.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **5-m-Tolyl-2H-pyrazol-3-ylamine**.

Synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine

This protocol is adapted from the synthesis of the isomeric 5-o-Tolyl-2H-pyrazol-3-ylamine.[3]

Materials:

- 3-Oxo-3-(m-tolyl)propanenitrile

- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Ethanol (EtOH)

Procedure:

- To a stirred solution of 3-oxo-3-(m-tolyl)propanenitrile (1.0 eq.) in ethanol (10 mL per gram of nitrile), add hydrazine hydrate (1.5 eq.).
- Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 16 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Concentrate the reaction mixture under reduced pressure to remove the ethanol.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield **5-m-Tolyl-2H-pyrazol-3-ylamine** as a light brown solid.

Characterization Protocols

Apparatus:

- Melting point apparatus
- Capillary tubes

Procedure:

- Place a small amount of the dried, purified compound into a capillary tube and seal one end.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a steady rate (e.g., 2-3 °C per minute) when approaching the expected melting point.
- Record the temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid. This range represents the melting point. For a pure

compound, this range should be narrow.

Apparatus:

- NMR spectrometer (e.g., 400 MHz)
- NMR tubes
- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Procedure:

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to a clean, dry NMR tube.
- Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
- Process the spectra to assign chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Expected Spectral Features:

- ¹H NMR: Signals corresponding to the aromatic protons of the m-tolyl group, the methyl protons, the pyrazole ring proton, and the amine protons.
- ¹³C NMR: Resonances for the carbon atoms of the pyrazole ring and the m-tolyl group.

Apparatus:

- FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (ATR method):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact.

- Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .
- Clean the crystal thoroughly after the measurement.

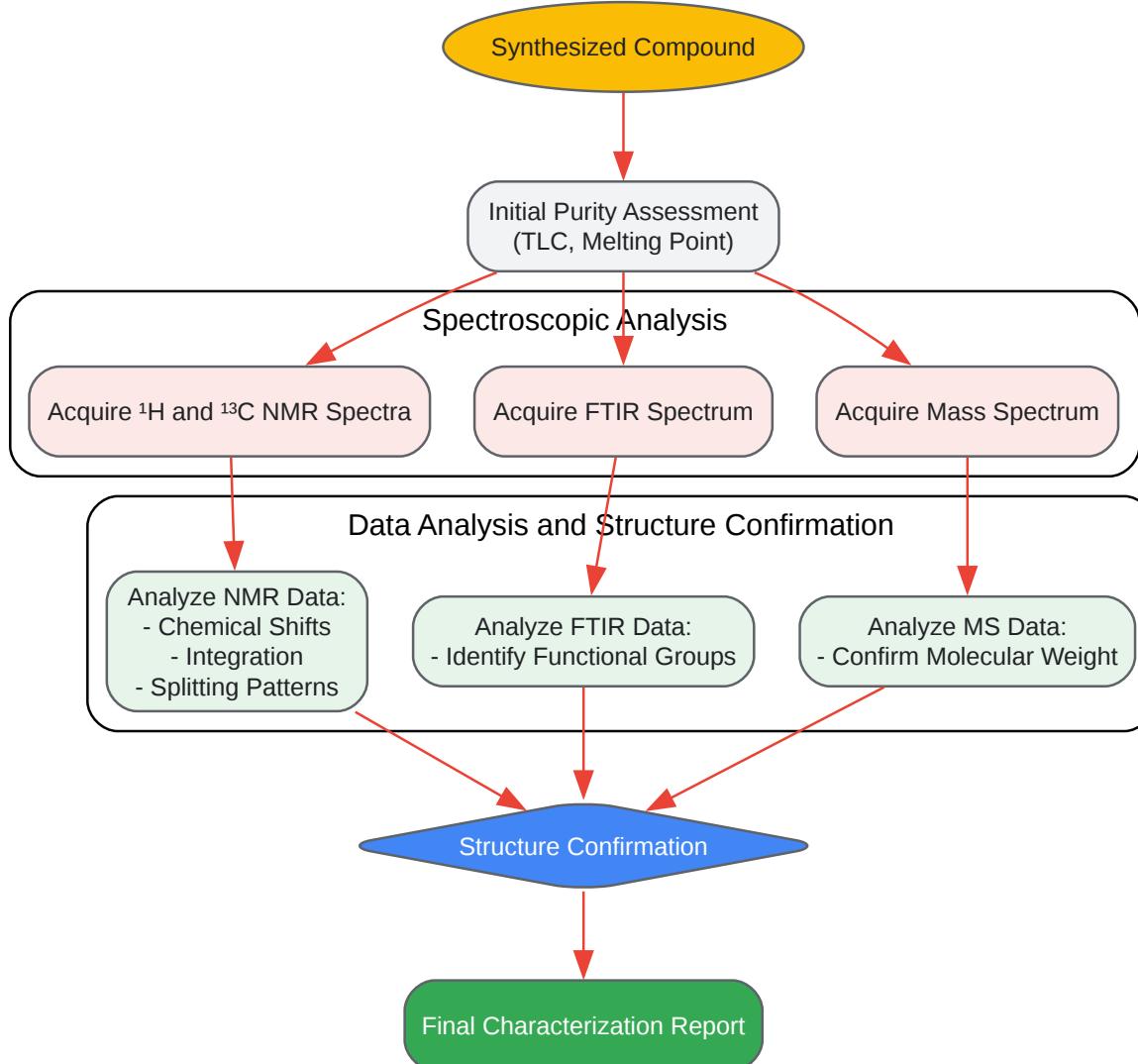
Expected Spectral Features:

- N-H stretching vibrations from the amine and pyrazole ring (typically in the range of 3100-3500 cm^{-1}).
- C-H stretching from the aromatic and methyl groups (around 2850-3100 cm^{-1}).
- C=C and C=N stretching vibrations from the aromatic and pyrazole rings (in the fingerprint region, ~1400-1650 cm^{-1}).

Apparatus:

- Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:


- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution into the mass spectrometer.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

Expected Result:

- The mass spectrum should show a prominent peak corresponding to the molecular ion plus a proton ($[\text{C}_{10}\text{H}_{11}\text{N}_3 + \text{H}]^+$) at $\text{m/z} = 174.22$.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the characterization and data analysis of a newly synthesized batch of **5-m-Tolyl-2H-pyrazol-3-ylamine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 5-O-TOLYL-2H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Physical characteristics of 5-m-Tolyl-2H-pyrazol-3-ylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b346378#physical-characteristics-of-5-m-tolyl-2h-pyrazol-3-ylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com